molecular formula C9H11ClN2O2S B13595147 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride

Katalognummer: B13595147
Molekulargewicht: 246.71 g/mol
InChI-Schlüssel: PNDSVEBJMMSSRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring. This is followed by sulfonation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized to minimize by-products and maximize the yield of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-dicyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1,3-Dicyclopropyl-1H-pyrazole-4-sulfonyl chloride is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific applications where other pyrazole derivatives may not be as effective .

Eigenschaften

Molekularformel

C9H11ClN2O2S

Molekulargewicht

246.71 g/mol

IUPAC-Name

1,3-dicyclopropylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C9H11ClN2O2S/c10-15(13,14)8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4H2

InChI-Schlüssel

PNDSVEBJMMSSRU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NN(C=C2S(=O)(=O)Cl)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.